molecular formula C12H16O2S B8749242 Ethyl 2-(4-(ethylthio)phenyl)acetate CAS No. 745052-90-8

Ethyl 2-(4-(ethylthio)phenyl)acetate

Cat. No. B8749242
CAS RN: 745052-90-8
M. Wt: 224.32 g/mol
InChI Key: GLFFKIVJNHWDNB-UHFFFAOYSA-N
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Description

“Ethyl 2-(4-(ethylthio)phenyl)acetate” is likely an organic compound that belongs to the class of compounds known as esters . Esters are characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’). The “ethylthio” suggests the presence of a sulfur atom, which could contribute to unique properties.


Synthesis Analysis

While the specific synthesis pathway for “Ethyl 2-(4-(ethylthio)phenyl)acetate” isn’t available, esters like this are often synthesized through esterification reactions . This typically involves the reaction between a carboxylic acid and an alcohol in the presence of a catalyst .


Chemical Reactions Analysis

Esters, including “Ethyl 2-(4-(ethylthio)phenyl)acetate”, can undergo a variety of chemical reactions. They can be hydrolyzed back into a carboxylic acid and an alcohol under acidic or basic conditions . This process is known as ester hydrolysis .

properties

CAS RN

745052-90-8

Product Name

Ethyl 2-(4-(ethylthio)phenyl)acetate

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

ethyl 2-(4-ethylsulfanylphenyl)acetate

InChI

InChI=1S/C12H16O2S/c1-3-14-12(13)9-10-5-7-11(8-6-10)15-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

GLFFKIVJNHWDNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)SCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Alkylation of ethyl(4-mercaptophenyl)acetate (20 g, 102 mmol) with EtI (9.8 mL, 122 mmol), using a similar procedure to that described in Preparation 39, furnished ethyl(4-ethylsulfanylphenyl)acetate: m/z (ES+)=225.2 [M+H]+. Oxidation of this compound (22.6 g, 101 mmol) with mCPBA (222 mmol), employing a protocol similar to that described in Preparation 22, provided the title compound: m/z (ES+)=298.2 [M+MeCN+H]+.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
9.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Alkylation of ethyl (4-mercaptophenyl)acetate (20 g, 102 mmol) with EtI (9.8 mL, 122 mmol), using a similar procedure to that described in Preparation 39, furnished ethyl (4-ethylsulfanylphenyl)acetate: m/z (ES+)=225.2 [M+H]+. Oxidation of this compound (22.6 g, 101 mmol) with mCPBA (222 mmol), employing a protocol similar to that described in Preparation 22, provided the title compound: m/z (ES+)=298.2 [M+MeCN+H]+.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
9.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-(4-mercaptophenyl)acetic acid (32 g, crude, 0.19 mol) in dry DMF (300 mL) was added potassium carbonate (105 g, 0.76 mol) and iodoethane (118 g, 0.76 mol). The reaction mixture was stirred at rt overnight. Ethyl acetate (800 mL) and water (600 mL) were added to the mixture. After partitioning, the aqueous layer was extracted with ethyl acetate (3×500 mL). The combined organic layers were washed with brine (2×800 mL), dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluting with 30:1 petroleum ether:ethyl acetate) to give ethyl2-(4-(ethylthio)phenyl)acetate (15.3 g, 36%) as a yellow oil. LC-MS tR=0.881 min in 5-95AB—1.5 min chromatography (Welch Xtimate C18, 2.1*30 mm, 3 um), MS (ESI) m/z 224.8 [M+H]+. 1H NMR (CDCl3 300 MHz): δ 7.02 (d, J=8.1 Hz, 2H), 6.94 (d, J=8.1 Hz, 2H), 3.89 (q, J=7.2 Hz, 2H), 3.31 (s, 2H), 2.67 (q, J=7.5 Hz, 2H), 1.07-0.97 (m, 6H).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

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